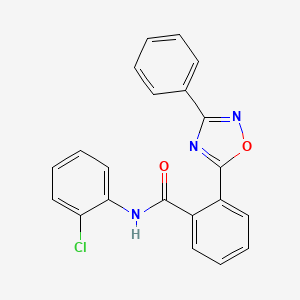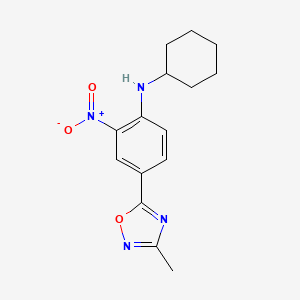
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is a major neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. TFB-TBOA has shown promising results in preclinical studies as a potential therapeutic agent for these disorders.
作用机制
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide acts as a potent and selective inhibitor of glutamate transporters, specifically the excitatory amino acid transporter subtype 2 (EAAT2). EAAT2 is responsible for removing excess glutamate from the synapse, and its dysregulation has been implicated in various neurological disorders. By inhibiting EAAT2, this compound increases the concentration of glutamate in the synapse, which can lead to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glutamate in the synapse, which can lead to increased neuronal activity. This increased activity can improve cognitive function in animal models of neurological disorders. However, excessive glutamate release can also lead to excitotoxicity and neuronal damage. Therefore, the dosage and administration of this compound need to be carefully controlled to avoid adverse effects.
实验室实验的优点和局限性
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of EAAT2, which makes it a valuable tool for studying glutamate-mediated excitotoxicity. This compound is also stable and can be easily synthesized in the laboratory. However, this compound has limitations in terms of its solubility and stability in biological fluids. Therefore, its administration and dosage need to be carefully controlled to avoid adverse effects.
未来方向
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders. However, further research is needed to determine its efficacy and safety in clinical trials. Future studies should focus on optimizing the dosage and administration of this compound to avoid adverse effects. Additionally, the potential long-term effects of this compound on neuronal function and behavior need to be investigated. Overall, this compound has the potential to be a valuable therapeutic agent for neurological disorders, and further research is needed to fully understand its therapeutic potential.
合成方法
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide can be synthesized through a multi-step process involving the reaction of various reagents such as p-tolyl hydrazine, trifluoromethyl phenylacetic acid, and butanoyl chloride. The synthesis of this compound is a complex process, and it requires expertise in organic chemistry.
科学研究应用
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown efficacy in reducing glutamate-mediated excitotoxicity, which is a major contributor to neuronal damage in these disorders. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-13-9-11-14(12-10-13)19-25-18(28-26-19)8-4-7-17(27)24-16-6-3-2-5-15(16)20(21,22)23/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLDBEREYCCZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

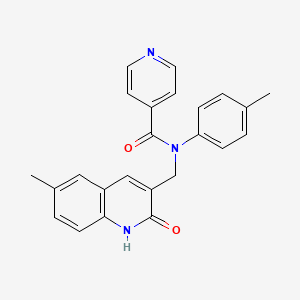
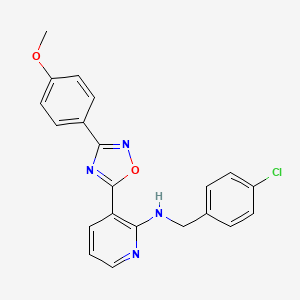
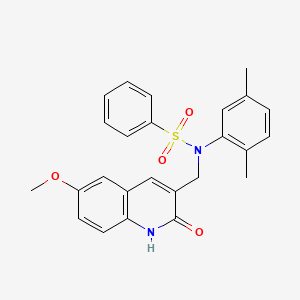
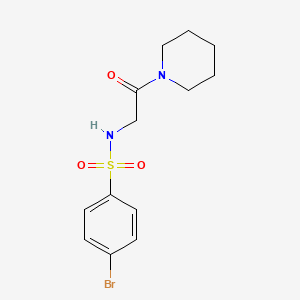

![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)

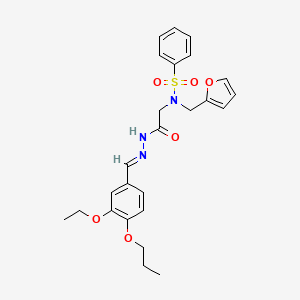
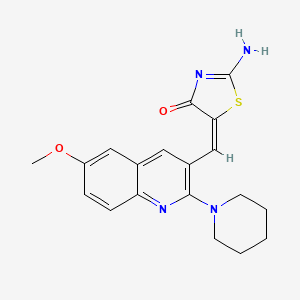
![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)
